Guanosine 5'-diphosphate-d13 (dilithium)
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Overview
Description
Guanosine 5’-diphosphate-d13 (dilithium) is a deuterium-labeled version of guanosine 5’-diphosphate. This compound is a nucleoside diphosphate that plays a significant role in various biochemical processes. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate-d13 (dilithium) involves the incorporation of deuterium into guanosine 5’-diphosphate. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of guanosine 5’-diphosphate-d13 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the compound. The production is carried out under stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of guanosine 5’-diphosphate-d13 (dilithium). These derivatives are used in further studies to understand the compound’s behavior and interactions .
Scientific Research Applications
Guanosine 5’-diphosphate-d13 (dilithium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer to study the pharmacokinetics and metabolic profiles of drugs.
Biology: It helps in understanding the role of nucleoside diphosphates in cellular processes.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of guanosine 5’-diphosphate-d13 (dilithium) involves its interaction with various molecular targets and pathways. It activates adenosine 5’-triphosphate-sensitive potassium channels and acts as a potential iron mobilizer by preventing the hepcidin-ferroportin interaction. This modulation of the IL-6/stat-3 pathway plays a crucial role in its effects on inflammation and anemia .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate: The non-deuterium-labeled version of the compound.
Guanosine 5’-diphosphate-13C10 (dilithium): A carbon-13 labeled version used for similar research purposes.
Uniqueness
Guanosine 5’-diphosphate-d13 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the pharmacokinetics and metabolic profiles of drugs. This labeling allows for more precise and accurate measurements in scientific research .
Properties
Molecular Formula |
C10H13Li2N5O11P2 |
---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
dilithium;[deuteriooxy-[dideuterio-[(5S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3?,5?,6?,9-;;/m0../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD4 |
InChI Key |
AYHHBIHQJFJWSB-CWQDRSFJSA-L |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@@]3(C(C(C(O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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